molecular formula C6H10O B3058146 3-Methylenetetrahydro-2H-pyran CAS No. 88073-01-2

3-Methylenetetrahydro-2H-pyran

Cat. No.: B3058146
CAS No.: 88073-01-2
M. Wt: 98.14 g/mol
InChI Key: WUPLYDUVSCMDJI-UHFFFAOYSA-N
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Description

3-Methylenetetrahydro-2H-pyran is an organic compound with the molecular formula C6H10O. It is a six-membered ring containing five carbon atoms and one oxygen atom, with a methylene group attached to the ring. This compound is a derivative of tetrahydropyran and is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylenetetrahydro-2H-pyran can be achieved through various methods. One common approach involves the reaction of pyrylium salts with organometallic compounds. This method typically requires specific reaction conditions, such as the use of alkylmagnesium halides and controlled temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Methylenetetrahydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: Substitution reactions involve the replacement of the methylene group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary based on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

3-Methylenetetrahydro-2H-pyran has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 3-Methylenetetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as a reactive intermediate in various chemical reactions, facilitating the formation of new bonds and structures. Its unique structure allows it to participate in diverse chemical processes, making it valuable in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A saturated six-membered ring containing five carbon atoms and one oxygen atom.

    2-Methylenetetrahydrofuran: A similar compound with a different ring structure.

Uniqueness

3-Methylenetetrahydro-2H-pyran is unique due to its methylene group, which imparts distinct reactivity and chemical properties compared to other similar compounds. This uniqueness makes it valuable in various chemical and industrial applications .

Properties

IUPAC Name

3-methylideneoxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-6-3-2-4-7-5-6/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPLYDUVSCMDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60521903
Record name 3-Methylideneoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60521903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88073-01-2
Record name 3-Methylideneoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60521903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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